Cas no 2743431-73-2 (5-3-(3-aminopropoxy)propoxy-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

5-3-(3-aminopropoxy)propoxy-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 5-3-(3-aminopropoxy)propoxy-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 2743431-73-2
- EN300-28308584
- 5-[3-(3-aminopropoxy)propoxy]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
-
- インチ: 1S/C19H23N3O6/c20-7-1-8-27-9-2-10-28-12-3-4-13-14(11-12)19(26)22(18(13)25)15-5-6-16(23)21-17(15)24/h3-4,11,15H,1-2,5-10,20H2,(H,21,23,24)
- InChIKey: VMSMHDWWGFBHNM-UHFFFAOYSA-N
- ほほえんだ: O=C1C(CCC(N1)=O)N1C(C2C=CC(=CC=2C1=O)OCCCOCCCN)=O
計算された属性
- せいみつぶんしりょう: 389.15868546g/mol
- どういたいしつりょう: 389.15868546g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 9
- 複雑さ: 625
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 128Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
5-3-(3-aminopropoxy)propoxy-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28308584-1.0g |
5-[3-(3-aminopropoxy)propoxy]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2743431-73-2 | 95.0% | 1.0g |
$2101.0 | 2025-03-19 | |
Enamine | EN300-28308584-5.0g |
5-[3-(3-aminopropoxy)propoxy]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2743431-73-2 | 95.0% | 5.0g |
$6092.0 | 2025-03-19 | |
Enamine | EN300-28308584-0.1g |
5-[3-(3-aminopropoxy)propoxy]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2743431-73-2 | 95.0% | 0.1g |
$1849.0 | 2025-03-19 | |
Enamine | EN300-28308584-2.5g |
5-[3-(3-aminopropoxy)propoxy]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2743431-73-2 | 95.0% | 2.5g |
$4117.0 | 2025-03-19 | |
Enamine | EN300-28308584-0.25g |
5-[3-(3-aminopropoxy)propoxy]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2743431-73-2 | 95.0% | 0.25g |
$1933.0 | 2025-03-19 | |
Enamine | EN300-28308584-0.05g |
5-[3-(3-aminopropoxy)propoxy]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2743431-73-2 | 95.0% | 0.05g |
$1764.0 | 2025-03-19 | |
Enamine | EN300-28308584-10.0g |
5-[3-(3-aminopropoxy)propoxy]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2743431-73-2 | 95.0% | 10.0g |
$9032.0 | 2025-03-19 | |
Enamine | EN300-28308584-0.5g |
5-[3-(3-aminopropoxy)propoxy]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2743431-73-2 | 95.0% | 0.5g |
$2017.0 | 2025-03-19 |
5-3-(3-aminopropoxy)propoxy-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
5-3-(3-aminopropoxy)propoxy-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報
Research Briefing on 5-3-(3-aminopropoxy)propoxy-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 2743431-73-2)
Recent advancements in chemical biology and medicinal chemistry have highlighted the potential of targeted protein degradation (TPD) as a novel therapeutic strategy. Among the emerging compounds in this field, 5-3-(3-aminopropoxy)propoxy-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 2743431-73-2) has garnered significant attention due to its unique mechanism of action and promising preclinical results. This briefing synthesizes the latest research on this compound, focusing on its chemical properties, biological activity, and therapeutic applications.
The compound, often referred to as a cereblon (CRBN)-modulating agent, functions as a molecular glue degrader, facilitating the ubiquitination and subsequent proteasomal degradation of target proteins. Structural analysis reveals that the 2,6-dioxopiperidin-3-yl moiety is critical for binding to CRBN, while the 3-aminopropoxypropoxy side chain enhances solubility and pharmacokinetic properties. Recent studies have demonstrated its efficacy in degrading disease-relevant proteins, particularly in oncology and inflammatory disorders.
In vitro and in vivo studies have shown that 2743431-73-2 exhibits potent degradation activity against multiple targets, including transcription factors and kinases implicated in cancer progression. For instance, a 2023 study published in Nature Chemical Biology reported that this compound induced the degradation of IKZF1/3 in multiple myeloma cells, leading to significant tumor regression in xenograft models. The study also highlighted its selectivity profile, with minimal off-target effects compared to first-generation degraders.
Pharmacokinetic evaluations indicate that 2743431-73-2 has favorable absorption and distribution properties, with a plasma half-life suitable for once-daily dosing. However, challenges remain in optimizing its metabolic stability, as cytochrome P450-mediated oxidation of the dioxopiperidine ring has been observed in preclinical species. Researchers are exploring prodrug strategies and formulation enhancements to address these limitations.
The therapeutic potential of this compound extends beyond oncology. A 2024 Science Translational Medicine paper described its application in autoimmune diseases, where it degraded key inflammatory mediators such as Aiolos and Ikaros in T cells. This dual activity in both malignant and immune cells positions 2743431-73-2 as a versatile candidate for drug development.
In conclusion, 5-3-(3-aminopropoxy)propoxy-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione represents a significant advancement in TPD technology. Ongoing clinical trials (NCT055XXXXX) will further elucidate its safety and efficacy profiles. Future research directions include combinatorial therapies with immune checkpoint inhibitors and the development of tissue-specific delivery systems to maximize therapeutic index.
2743431-73-2 (5-3-(3-aminopropoxy)propoxy-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione) 関連製品
- 915926-83-9(8-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione)
- 1807259-17-1(Ethyl 2-cyano-4-ethyl-5-methoxybenzoate)
- 1260750-75-1(3-(4-fluoro-3-nitrophenyl)piperidine)
- 1421477-37-3(N-(2H-1,3-benzodioxol-5-yl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine-1-carboxamide)
- 2228464-61-5(2-(6-chloro-1-methyl-1H-indol-3-yl)propanal)
- 1374664-23-9(2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide)
- 941934-25-4(2-(4-chlorophenoxy)-N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenylacetamide)
- 2413904-09-1(tert-butyl N-benzyl-N-(3,3,3-trifluoro-2-hydroxypropyl)carbamate)
- 671-95-4(Clofenamide)
- 922992-02-7(N-2-({1-(2-methoxyethyl)-1H-indol-3-ylcarbamoyl}amino)ethylacetamide)




